Carpachromene

Description

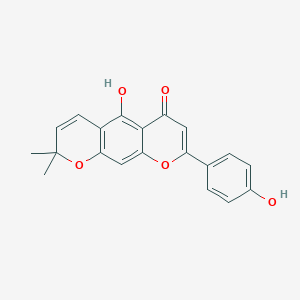

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c1-20(2)8-7-13-16(25-20)10-17-18(19(13)23)14(22)9-15(24-17)11-3-5-12(21)6-4-11/h3-10,21,23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOATFKTEDZPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57498-96-1 | |

| Record name | 57498-96-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Carpachromene: A Technical Guide to its Chemical Structure, Biological Activity, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpachromene, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and multifaceted biological activities. Special emphasis is placed on its role in ameliorating insulin resistance through the modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway. This document furnishes detailed experimental protocols for the evaluation of its biological effects and includes quantitative data to support its therapeutic potential. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and practical application in research settings.

Chemical Structure and Physicochemical Properties

This compound is classified as a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] Its chemical structure is characterized by a C6-C3-C6 skeleton.

IUPAC Name: 5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one

Molecular Formula: C₂₀H₁₆O₅[1]

Molecular Weight: 336.3 g/mol [1]

Canonical SMILES: CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C

InChI Key: YXOATFKTEDZPFL-UHFFFAOYSA-N

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57498-96-1 | [1] |

| Appearance | Yellow powder | [1] |

| Purity | ≥98% | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including anti-diabetic, cytotoxic, and anti-inflammatory effects.

Amelioration of Insulin Resistance

This compound has been shown to ameliorate insulin resistance in HepG2 cells.[1][2] It enhances glucose consumption and glycogen synthesis.[1][2] The underlying mechanism involves the modulation of the insulin signaling pathway.[1][2]

Table 2: Effect of this compound on Glucose Concentration in Insulin-Resistant HepG2 Cells

| Concentration (µg/mL) | 12h (mmol/L) | 24h (mmol/L) | 36h (mmol/L) | 48h (mmol/L) |

| 5 | 6.4 ± 0.53 | 3.45 ± 0.32 | 2.66 ± 0.21 | 2.04 ± 0.18 |

| 10 | 5.94 ± 0.42 | 3.01 ± 0.43 | 2.12 ± 0.25 | 1.58 ± 0.14 |

| 20 | 4.47 ± 0.41 | 2.84 ± 0.33 | 1.64 ± 0.21 | 1.07 ± 0.18 |

| Data presented as mean ± SD.[1] |

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer), PLC/PRF/5 (human liver cancer), and Raji (human Burkitt's lymphoma) cells.[1][3]

Table 3: Cell Viability of Insulin-Resistant HepG2 Cells after 48h Treatment with this compound

| Concentration (µg/mL) | Cell Viability (%) |

| 6.3 | 95.46 ± 2.57 |

| 10 | 94.18 ± 1.91 |

| 20 | 92.19 ± 1.82 |

| 25 | 85.43 ± 4.01 |

| 100 | 65.58 ± 2.67 |

| Data presented as mean ± SD.[1] |

α-Glucosidase Inhibitory Activity

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties by blocking the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. Specific IC50 values for these activities are not detailed in the provided search results.

Signaling Pathways

The primary signaling pathway modulated by this compound in the context of insulin resistance is the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway .[1][2] Upon binding of insulin to the insulin receptor (IR), a cascade of phosphorylation events is initiated, leading to the activation of PI3K and Akt. Akt, a crucial kinase, then phosphorylates and inactivates GSK3 and FoxO1, promoting glucose uptake and glycogen synthesis while inhibiting gluconeogenesis. This compound enhances the phosphorylation of key proteins in this pathway, thereby improving insulin sensitivity.[1][2]

Caption: Insulin signaling pathway modulated by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cell lines.

-

Cell Seeding: Seed 10,000 cells per well in a 96-well plate and incubate to allow for cell attachment.[1]

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.4, 1.6, 6.3, 10, 20, 25, and 100 µg/mL) and incubate for 48 hours.[1]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate in the dark for 3 hours at 37°C.[1][4]

-

Formazan Solubilization: Add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[4]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals and measure the absorbance at 590 nm.[4]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Western Blot Analysis for Insulin Signaling Proteins

This protocol is for determining the expression levels of total and phosphorylated proteins in the insulin signaling pathway.

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated IR, IRS-1, PI3K, Akt, GSK3, and FoxO1 overnight at 4°C.[5][6][7]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Enzyme Activity Assays

-

Sample Preparation: Homogenize tissue or cells in ice-cold PEPCK Assay Buffer.[8][9] Centrifuge to collect the supernatant.[8][9]

-

Reaction Mixture: Prepare a reaction mixture containing PEPCK Assay Buffer, PEPCK Substrate Mix, PEPCK Converter, and PEPCK Developer.[8][9]

-

Assay: Add the sample to the reaction mixture and incubate. The assay couples the conversion of phosphoenolpyruvate to a colorimetric signal.[8][9]

-

Measurement: Measure the absorbance at 570 nm in a kinetic mode.[8][9]

-

Calculation: Calculate the PEPCK activity based on a standard curve.[8][9]

-

Sample Preparation: Prepare cell or tissue lysates as described for the PEPCK assay.

-

Reaction: The assay measures the conversion of glucose to glucose-6-phosphate, which is coupled to the production of a detectable product like NADH.

-

Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 340 nm for NADH production).[10]

-

Calculation: Determine the HK activity from the rate of absorbance change.

-

Reaction Mixture: Prepare a reaction mixture containing α-glucosidase enzyme (e.g., from Saccharomyces cerevisiae) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.8).[11][12]

-

Inhibitor Addition: Add various concentrations of this compound to the reaction mixture and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.[11][12]

-

Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[11][12]

-

Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 20-30 minutes).[11][13]

-

Stop Reaction: Terminate the reaction by adding a stop solution, such as sodium carbonate (Na₂CO₃).[11][12]

-

Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.[11][12]

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and biological evaluation of this compound.

Caption: General experimental workflow for this compound.

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly in the context of metabolic disorders like type 2 diabetes. Its ability to modulate the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway highlights a clear mechanism of action for its insulin-sensitizing effects. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the pharmacological properties of this compound. Further studies are warranted to elucidate the full spectrum of its biological activities and to establish its efficacy and safety in preclinical and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cyrusbio.com.tw [cyrusbio.com.tw]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. IRS1/PI3K/AKT pathway signal involved in the regulation of glycolipid metabolic abnormalities by Mulberry (Morus alba L.) leaf extracts in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. abcam.com [abcam.com]

- 10. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro α-glucosidase inhibitory assay [protocols.io]

- 12. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]

- 13. pubcompare.ai [pubcompare.ai]

Carpachromene: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpachromene, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, detailed isolation and purification methodologies, and its biological effects, particularly its role in modulating key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified and isolated from a variety of plant species, with a notable prevalence in the genus Ficus. The primary documented natural sources of this bioactive compound are listed below.

| Plant Species | Family | Plant Part |

| Ficus benghalensis | Moraceae | Leaves, Stem |

| Ficus nervosa | Moraceae | Not specified |

| Ficus formosana | Moraceae | Not specified |

| Calophyllum symingtonianum | Calophyllaceae | Not specified |

| Flindersia pimenteliana | Rutaceae | Not specified |

| Maclura pomifera | Moraceae | Not specified |

Ficus benghalensis, commonly known as the banyan tree, is one of the most well-documented sources from which this compound has been isolated[1][2][3][4][5].

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on established procedures for isolating flavonoids from plant materials, particularly from Ficus species.

General Experimental Workflow

The overall process for isolating this compound can be visualized as a multi-step procedure, starting from the collection of plant material to the final purification of the compound.

Detailed Experimental Protocol

2.2.1. Plant Material Preparation and Extraction

-

Collection and Drying: Fresh leaves of Ficus benghalensis are collected and thoroughly washed with distilled water to remove any debris. The leaves are then shade-dried at room temperature for approximately 2-3 weeks until they become brittle.

-

Grinding: The dried leaves are pulverized into a fine powder using a mechanical grinder.

-

Methanol Extraction: The powdered plant material (e.g., 2.00 kg) is subjected to extraction with methanol in a Soxhlet apparatus. This process is continued until the solvent running through the apparatus becomes colorless.

-

Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.2. Fractionation

-

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane followed by ethyl acetate.

-

The ethyl acetate fraction, which is expected to contain this compound, is collected and concentrated in vacuo.

2.2.3. Chromatographic Purification

-

Silica Gel Column Chromatography: The concentrated ethyl acetate fraction (e.g., 20 g) is adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column. The column is eluted with a gradient of chloroform and methanol. A common starting mobile phase is 100% chloroform, with a gradual increase in the proportion of methanol (e.g., up to 20:80 chloroform:methanol)[4][5]. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound, as identified by TLC, are pooled, concentrated, and further purified using preparative HPLC. A C18 column is typically employed with a mobile phase consisting of a gradient of methanol and water. The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

Structural Elucidation

The structure of the purified this compound is confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded to determine the proton and carbon framework of the molecule. The spectral data should be consistent with published values for this compound[1].

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): This technique is used to determine the exact mass and elemental composition of the molecule, further confirming its identity.

Physicochemical Properties

The basic physicochemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₂₀H₁₆O₅[6] |

| Molecular Weight | 336.3 g/mol [6] |

| IUPAC Name | 5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one[6] |

| CAS Number | 57498-96-1[6] |

Biological Activities and Mechanisms of Action

This compound has been shown to possess a range of biological activities, with its anti-diabetic and antioxidant properties being the most extensively studied.

Anti-diabetic Activity: Modulation of Insulin Signaling

This compound has been demonstrated to ameliorate insulin resistance in HepG2 cells. It enhances glucose consumption and glycogen synthesis. The underlying mechanism involves the modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway[1][7][8][9][10][11][12].

4.1.1. Quantitative Effects on HepG2 Cells

The effects of this compound on insulin-resistant HepG2 cells have been quantified in several studies.

Table 1: Effect of this compound on HepG2/IRM Cell Viability [1]

| Concentration (µg/mL) | Cell Viability (%) |

| 6.3 | 95.46 ± 2.57 |

| 10 | 94.18 ± 1.91 |

| 20 | 92.19 ± 1.82 |

| 25 | 85.43 ± 4.01 |

| 100 | 65.58 ± 2.67 |

Table 2: Effect of this compound on Glucose Concentration in HepG2/IRM Cell Media [1]

| Concentration (µg/mL) | Time (h) | Glucose Concentration (mmol/L) |

| 5 | 12 | 6.4 ± 0.53 |

| 5 | 24 | 3.45 ± 0.32 |

| 5 | 36 | 2.66 ± 0.21 |

| 5 | 48 | 2.04 ± 0.18 |

Table 3: Effect of this compound on Glycogen Content in HepG2/IRM Cells [1]

| Treatment | Concentration (µg/mL) | Glycogen Content (% of control) |

| This compound | 20 | 157.43 ± 10.03 |

Antioxidant Activity

This compound exhibits significant antioxidant properties, as demonstrated by its ability to scavenge free radicals in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Table 4: DPPH Radical Scavenging Activity of this compound [7]

| Concentration (µg/mL) | % Inhibition |

| 0 | 0 |

| 100 | ~20 |

| 250 | ~45 |

| 500 | ~70 |

| 1000 | ~85 |

Enzyme Inhibitory Activity

This compound has been shown to inhibit several enzymes, suggesting its potential therapeutic applications in various diseases.

Table 5: Enzyme Inhibitory Activity of this compound [5]

| Enzyme | % Inhibition | IC₅₀ (µM) |

| Urease | 92.87 | 27.09 |

| Tyrosinase | 84.80 | - |

| Phosphodiesterase | 89.54 | - |

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anti-cancer agent[7].

Experimental Protocols for Biological Assays

Cell Viability (MTT) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Glucose Concentration Assay

-

Cell Culture and Treatment: Culture HepG2/IRM cells and treat with different concentrations of this compound for various time intervals.

-

Sample Collection: Collect the cell culture medium at the end of each time point.

-

Glucose Measurement: Measure the glucose concentration in the medium using a commercial glucose oxidase kit according to the manufacturer's instructions.

Intracellular Glycogen Content Assay

-

Cell Culture and Treatment: Seed HepG2/IRM cells in a 6-well plate and treat with this compound (e.g., 20 µg/mL) for 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them to release the intracellular contents.

-

Glycogen Measurement: Determine the glycogen content using a commercial glycogen assay kit, which typically involves the enzymatic hydrolysis of glycogen to glucose, followed by a colorimetric or fluorometric measurement of glucose.

Western Blot Analysis

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., p-IR, IR, p-Akt, Akt, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.

-

Reaction Mixture: Mix different concentrations of this compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the context of metabolic disorders like type 2 diabetes. Its well-defined mechanism of action on the insulin signaling pathway, coupled with its antioxidant and enzyme inhibitory activities, makes it a compelling candidate for further preclinical and clinical investigation. The methodologies for its isolation and characterization are well-established, paving the way for its scalable production and the development of novel therapeutic agents. This guide provides a foundational resource for researchers aiming to explore the full potential of this compound in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Isolation and characterization of novel acetylcholinesterase inhibitors from Ficus benghalensis L. leaves - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. In vivo biological screening of extract and bioactive compound from Ficus benghalensis L. and their in silico molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme Inhibitory Activities of Extracts and this compound from the Stem of Ficus benghalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C20H16O5 | CID 10449654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

A Putative Biosynthetic Pathway for Carpachromene: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of carpachromene, a pyranoflavonoid with emerging therapeutic interest. Due to the limited direct research on its biosynthesis, this document presents a proposed pathway constructed from the well-established general flavonoid and prenylflavonoid biosynthetic routes. This guide is intended to serve as a foundational resource for further research and exploration of this promising natural product.

Introduction to this compound

This compound, with the chemical formula C₂₀H₁₆O₅, is a naturally occurring pyranoflavonoid found in plants such as Ficus nervosa and Maclura pomifera[1]. Structurally, it is 5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one[1]. Recent studies have highlighted its potential pharmacological activities, including its role in ameliorating insulin resistance by modulating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway[2][3][4][5][6]. This has generated significant interest in its potential for drug development. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the synthesis of novel analogs.

The Putative this compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound begins with the general phenylpropanoid pathway, leading to the formation of the flavone backbone, which is then modified by prenylation and subsequent cyclization to form the characteristic pyran ring.

Phenylpropanoid and Flavonoid Backbone Formation

The biosynthesis initiates with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.

Next, the flavonoid backbone is assembled by Chalcone synthase (CHS) , which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is followed by the stereospecific cyclization of the chalcone into the flavanone naringenin, a reaction catalyzed by Chalcone isomerase (CHI) .

The flavanone naringenin is then oxidized to the flavone apigenin by Flavone synthase (FNS) . Apigenin is the likely direct precursor for the subsequent modifications leading to this compound.

Prenylation of the Flavone Core

The key step in the biosynthesis of this compound is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the apigenin backbone. This reaction is catalyzed by a flavonoid-specific prenyltransferase (PT) . DMAPP is an isoprenoid unit synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. The prenylation of apigenin is proposed to occur at the C6 or C8 position of the A-ring to yield a prenylapigenin intermediate.

Formation of the Pyran Ring

The final step in the proposed pathway is the oxidative cyclization of the prenyl group to form the dimethylpyran ring. This type of reaction in other pathways is often catalyzed by a cytochrome P450 monooxygenase (CYP450) or another oxido-cyclase. This cyclization would convert the prenylapigenin intermediate into this compound.

Caption: Putative biosynthetic pathway of this compound.

Key Enzymes and Intermediates

The biosynthesis of this compound involves a series of enzymes and intermediates common to flavonoid and prenylflavonoid pathways.

| Intermediate | Enzyme(s) | Description |

| p-Coumaroyl-CoA | PAL, C4H, 4CL | An activated phenylpropanoid unit that serves as a key precursor for flavonoid biosynthesis. |

| Naringenin Chalcone | Chalcone Synthase (CHS) | The first committed intermediate in flavonoid biosynthesis, formed from p-coumaroyl-CoA and malonyl-CoA. |

| Naringenin | Chalcone Isomerase (CHI) | A flavanone that is a central intermediate in the biosynthesis of various flavonoid classes. |

| Apigenin | Flavone Synthase (FNS) | A flavone that is the proposed backbone for this compound. |

| Prenylapigenin | Flavonoid Prenyltransferase (PT) | The prenylated intermediate formed by the addition of a DMAPP group to apigenin. |

| This compound | Oxidative Cyclase (e.g., CYP450) | The final pyranoflavonoid product. |

Quantitative Data

Direct quantitative data for the enzymes in the this compound biosynthetic pathway are not yet available. However, data from homologous enzymes in other plant species can provide valuable estimates for kinetic parameters. The following table presents representative data for flavonoid prenyltransferases.

| Enzyme | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Source Organism | Reference |

| SfN8DT | Naringenin | 25 | 0.04 | Sophora flavescens | (Tasaki et al., 2017) |

| LjG6DT | Genistein | 12.5 | 0.015 | Lotus japonicus | (Akashi et al., 2005) |

| OsPT1 | Naringenin | 33.4 | 0.021 | Oryza sativa | (Sasaki et al., 2011) |

This table provides examples and the values can vary significantly depending on the specific enzyme and reaction conditions.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require the characterization of the key enzymes, particularly the prenyltransferase and the oxidative cyclase. Below is a generalized experimental protocol for the in vitro assay of a flavonoid prenyltransferase.

In Vitro Flavonoid Prenyltransferase Assay

Objective: To determine the activity and substrate specificity of a candidate prenyltransferase enzyme.

Materials:

-

Recombinant prenyltransferase enzyme (purified)

-

Flavonoid substrate (e.g., apigenin) dissolved in DMSO

-

Dimethylallyl pyrophosphate (DMAPP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

-

Stop solution (e.g., 1 M HCl or ethyl acetate)

-

HPLC system for product analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, flavonoid substrate, and DMAPP.

-

Enzyme Addition: Initiate the reaction by adding the purified recombinant prenyltransferase enzyme.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Product Extraction: If necessary, extract the products with an organic solvent like ethyl acetate.

-

Analysis: Analyze the reaction products by HPLC or LC-MS to identify and quantify the prenylated flavonoid.

Caption: Experimental workflow for a prenyltransferase assay.

Regulatory Control of the Pathway

The biosynthesis of flavonoids is tightly regulated at the transcriptional level by a complex of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. These transcription factors can be influenced by various developmental and environmental cues, such as light, hormones, and stress. While specific regulators of this compound biosynthesis are unknown, it is likely governed by a similar regulatory network.

Caption: General regulatory control of flavonoid biosynthesis.

Conclusion and Future Directions

This technical guide has outlined a putative biosynthetic pathway for this compound based on current knowledge of flavonoid and prenylflavonoid biosynthesis. The proposed pathway provides a solid framework for future research aimed at elucidating the precise enzymatic steps and regulatory mechanisms involved in the production of this promising bioactive compound.

Future research should focus on:

-

Identification and characterization of the specific enzymes involved in this compound biosynthesis, particularly the apigenin prenyltransferase and the oxidative cyclase.

-

Transcriptome analysis of this compound-producing plants to identify candidate genes.

-

Metabolic engineering of microbial or plant systems for the heterologous production of this compound.

-

Investigation of the regulatory networks that control the expression of the biosynthetic genes.

A thorough understanding of the this compound biosynthetic pathway will be instrumental in unlocking its full therapeutic potential and enabling its sustainable production.

References

- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heterologous Biosynthesis of Prenylflavonoids in Escherichia coli Based on Fungus Screening of Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NovQ is a prenyltransferase capable of catalyzing the addition of a dimethylallyl group to both phenylpropanoids and flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

physical and chemical properties of Carpachromene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpachromene is a naturally occurring flavonoid that has garnered significant interest in the scientific community for its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an in-depth look at its biological activities, including its role in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound, with the IUPAC name 5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one, is classified as an extended flavonoid.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆O₅ | PubChem[1] |

| Molecular Weight | 336.3 g/mol | PubChem[1] |

| Exact Mass | 336.09977361 Da | PubChem[1] |

| CAS Number | 57498-96-1 | PubChem[1] |

| Chemical Class | Flavonoid | ChEBI[1] |

Solubility

While specific quantitative solubility data for this compound in various solvents is not extensively documented in the literature, general solubility characteristics can be inferred from its flavonoid structure. Flavonoids are typically soluble in organic solvents such as DMSO, pyridine, methanol, and ethanol.

Experimental Protocols

Isolation of this compound from Ficus benghalensis

This compound can be isolated from the ethyl acetate fraction of the fresh leaves of Ficus benghalensis.[2]

Protocol:

-

Fresh leaves of Ficus benghalensis are collected and subjected to extraction with ethyl acetate.

-

The resulting ethyl acetate fraction is concentrated under reduced pressure.

-

The concentrated extract is then subjected to chromatographic techniques, such as column chromatography, to separate the constituent compounds.

-

Fractions are monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified to yield the pure compound.

Structural Elucidation

The structure of this compound is typically confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectra are recorded to determine the proton and carbon framework of the molecule. The spectral data for this compound has been reported, providing characteristic shifts that confirm its structure.[2]

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit several biological activities, most notably its ability to ameliorate insulin resistance.[2] It has also demonstrated cytotoxicity against certain cancer cell lines, including HepG2, PLC/PRF/5, and Raji cells.[2]

Amelioration of Insulin Resistance

A key study demonstrated that this compound improves insulin sensitivity in a HepG2 insulin-resistant cell model.[2] The underlying mechanism involves the modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway .[2]

Experimental Protocol for Assessing Insulin Resistance Amelioration:

-

Cell Culture and Induction of Insulin Resistance: HepG2 cells are cultured in an appropriate medium. Insulin resistance is induced by treating the cells with a high concentration of insulin for a specified period.[2]

-

This compound Treatment: The insulin-resistant HepG2 cells are then treated with varying concentrations of this compound.[2]

-

Glucose Consumption Assay: The concentration of glucose in the cell culture medium is measured to determine the rate of glucose uptake by the cells.[2]

-

Glycogen Content Assay: The intracellular glycogen content is measured to assess the effect of this compound on glycogen synthesis.[2]

-

Western Blot Analysis: The expression and phosphorylation levels of key proteins in the insulin signaling pathway (IR, IRS1, PI3K, Akt, GSK3, and FoxO1) are determined by Western blotting to elucidate the molecular mechanism of action.[2]

Signaling Pathway Diagram

The following diagram illustrates the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway modulated by this compound.

Caption: this compound activates the insulin signaling pathway.

Conclusion

This compound is a promising natural compound with significant biological activities, particularly in the context of metabolic disorders. This technical guide has summarized its key physical and chemical properties and provided an overview of the experimental protocols used for its study. The elucidation of its role in the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway opens up new avenues for research into its therapeutic potential. Further investigation is warranted to fully characterize its pharmacological profile and to explore its development as a potential therapeutic agent.

References

Carpachromene solubility in DMSO and other solvents

An In-depth Technical Guide to the Solubility of Carpachromene

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in experimental design. This guide provides a comprehensive overview of the solubility of this compound, a flavonoid known for its potential anti-inflammatory and anti-diabetic properties.

This compound: An Overview

This compound (CAS: 57498-96-1) is a natural flavonoid that has garnered interest for its biological activities, including the inhibition of α-glucosidase and its modulatory effects on key signaling pathways. Structurally, it is an extended flavonoid, which influences its physicochemical properties, including solubility.

Solubility Profile of this compound

The solubility of this compound has been qualitatively described in various chemical datasheets. While specific quantitative solubility (i.e., the saturation point) is not extensively reported in peer-reviewed literature, practical solubility for creating stock solutions is available from suppliers. This information is crucial for in vitro and in vivo study design.

Qualitative Solubility

This compound is soluble in a range of common organic solvents. This is consistent with the solubility of other flavonoid aglycones, which are typically less soluble in water and more soluble in polar organic solvents.

Quantitative Solubility Data

The table below summarizes the available qualitative and quantitative solubility data for this compound.

| Solvent | CAS Number | Solubility (Qualitative) | Minimum Solubility (Quantitative) | Data Source |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble | ≥ 33.63 mg/mL (100 mM) | [1] |

| Chloroform | 67-66-3 | Soluble | Not Reported | |

| Dichloromethane | 75-09-2 | Soluble | Not Reported | |

| Ethyl Acetate | 141-78-6 | Soluble | Not Reported | |

| Acetone | 67-64-1 | Soluble | Not Reported | [2] |

Note: The quantitative value for DMSO is calculated based on the ability to prepare a 100 mM stock solution, as indicated by supplier data[1]. The molecular weight of this compound is 336.34 g/mol . This value represents a working concentration and the maximum solubility may be higher.

Experimental Protocol: Determining Flavonoid Solubility

For researchers requiring precise solubility data for their specific experimental conditions, the following protocol outlines a general and robust method for determining the solubility of flavonoids like this compound. This method is based on the widely used shake-flask technique followed by High-Performance Liquid Chromatography (HPLC) for quantification.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., DMSO, Ethanol, Water)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a UV/Vis or DAD detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent to be tested. The excess solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered supernatant (from step 2) with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of this compound in the diluted sample using the calibration curve and the measured peak area.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

The workflow for determining this compound solubility is illustrated in the diagram below.

Biological Context: this compound in Signaling Pathways

The solubility of this compound in solvents like DMSO is critical for its use in cell-based assays to study its biological activity. One of the key pathways modulated by this compound is the insulin signaling pathway. Research has shown that this compound can ameliorate insulin resistance in HepG2 cells by modulating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway[3][4][5]. Understanding this pathway is essential for drug development professionals exploring this compound's therapeutic potential.

The diagram below illustrates the signaling cascade affected by this compound.

References

- 1. This compound | CAS:57498-96-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | CAS:57498-96-1 | Manufacturer ChemFaces [chemfaces.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Navigating the Stability Landscape of Carpachromene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive framework for assessing the stability of carpachromene, a flavonoid with potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document outlines the critical parameters for stability testing, appropriate storage conditions, and the analytical methodologies required to ensure the compound's integrity, safety, and efficacy throughout its lifecycle. While specific public data on this compound's stability is limited, this guide establishes a robust, scientifically-grounded approach based on established principles of pharmaceutical stability analysis and the known characteristics of related flavonoid and chromene structures.

Introduction to this compound Stability

This compound's therapeutic potential can only be realized if its chemical integrity is maintained from synthesis to administration. Understanding its stability profile is paramount for developing a viable pharmaceutical product. Forced degradation studies are essential to identify potential degradation products and pathways, which in turn informs the development of stable formulations and appropriate storage conditions[1][2]. These studies are a regulatory necessity and a scientific prerequisite for drug development, providing insights into the intrinsic stability of the molecule[1][3].

Recommended Storage Conditions

Based on general best practices for flavonoid compounds, which are often susceptible to oxidation and photodegradation, the following storage conditions for this compound are recommended as a starting point for experimental validation:

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation. |

| Light | Protected from light (e.g., amber vials) | Flavonoids are often photosensitive. |

| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) | To prevent oxidation. |

| Form | Solid (lyophilized powder) | Generally more stable than solutions. |

Forced Degradation Studies: A Hypothetical Framework

Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating analytical methods[1][4]. The following table outlines a typical forced degradation study design applicable to this compound.

Table 2: Hypothetical Forced Degradation Study Design for this compound

| Condition | Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | To assess stability in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | To assess stability in alkaline conditions. |

| Oxidation | 3% H₂O₂ at room temperature for 24h | To evaluate susceptibility to oxidation. |

| Thermal Degradation | 80°C for 48h (solid and solution) | To determine the effect of heat on stability. |

| Photostability | ICH Q1B compliant light exposure | To assess degradation due to light exposure. |

Experimental Protocols

General Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition as outlined in Table 2. For solid-state studies, weigh a known amount of this compound into vials.

-

Time Points: Sample the solutions at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating and quantifying this compound from its degradation products.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Detection: UV detection at the wavelength of maximum absorbance for this compound.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for this compound Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Potential Degradation Pathways for Flavonoids

This diagram illustrates potential degradation pathways for flavonoids like this compound, which are susceptible to oxidation and hydrolysis.

References

A Technical Guide to the Cellular Mechanism of Action of Carpachromene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpachromene, a natural flavonoid, has demonstrated significant potential in ameliorating insulin resistance. This technical guide provides an in-depth overview of its mechanism of action at the cellular level, focusing on its effects on key signaling pathways involved in glucose metabolism. The information presented is primarily derived from studies conducted on insulin-resistant human liver carcinoma (HepG2) cells.

Core Mechanism of Action

This compound exerts its effects by modulating the insulin receptor (IR)/insulin receptor substrate 1 (IRS1)/phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase 3 (GSK3)/forkhead box protein O1 (FoxO1) signaling pathway.[1][2][3][4][5][6] This modulation leads to enhanced glucose uptake and utilization, as well as increased glycogen synthesis and reduced glucose production in liver cells.

Signaling Pathway

The interaction of this compound with the insulin signaling pathway is multifaceted. It initiates a cascade of phosphorylation and dephosphorylation events that ultimately lead to the observed metabolic changes.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 5. africaresearchconnects.com [africaresearchconnects.com]

- 6. alliedacademies.org [alliedacademies.org]

Carpachromene: A Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpachromene, a natural flavonoid, has emerged as a compound of significant interest in biomedical research. Primarily isolated from sources such as the fresh leaves of Ficus benghalensis, this molecule has demonstrated a range of biological activities.[1] Notably, recent in-vitro studies have elucidated its potential in ameliorating insulin resistance, a key factor in type 2 diabetes, by modulating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway.[1][2][3][4] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-diabetic properties. It includes a detailed summary of quantitative data, experimental methodologies, and a visual representation of its mechanism of action to support further research and drug development efforts.

Core Biological Activity: Amelioration of Insulin Resistance

The most extensively studied biological activity of this compound is its ability to mitigate insulin resistance in hepatocytes.[1][2][3][5][6] In-vitro studies using an insulin-resistant HepG2 cell model (HepG2/IRM) have shown that this compound enhances glucose metabolism and insulin signaling.[2][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies on this compound's effects on insulin-resistant HepG2 cells.

Table 1: Effect of this compound on HepG2/IRM Cell Viability

| Concentration (µg/mL) | Cell Viability (%) |

| 6.3 | >90% |

| 10 | >90% |

| 20 | >90% |

| 25 | 85.43 ± 4.01 |

| 100 | 65.58 ± 2.67 |

| Data from cell viability assays after 48 hours of treatment.[1] |

Table 2: Effect of this compound on Glucose Concentration in HepG2/IRM Cell Media

| Concentration (µg/mL) | Time (h) | Glucose Concentration (mmol/L) |

| 5 | 12 | 6.4 ± 0.53 |

| 5 | 24 | 3.45 ± 0.32 |

| 5 | 36 | 2.66 ± 0.21 |

| 5 | 48 | 2.04 ± 0.18 |

| 10 | 12 | 5.94 ± 0.42 |

| 10 | 24 | 3.01 ± 0.43 |

| 10 | 36 | 2.12 ± 0.25 |

| 10 | 48 | 1.58 ± 0.14 |

| This compound demonstrated a concentration- and time-dependent decrease in glucose concentration in the cell media.[1] |

Table 3: Effect of this compound on Glycogen Content and Enzyme Activity in HepG2/IRM Cells

| Treatment | Glycogen Content | PEPCK Enzyme Activity | HK Enzyme Activity |

| This compound | Increased | Significantly Decreased | Significantly Increased |

| Qualitative summary of effects.[2][5][6] |

Mechanism of Action: The IR/IRS1/PI3K/Akt/GSK3/FoxO1 Pathway

This compound exerts its anti-diabetic effects by modulating a critical insulin signaling pathway. It enhances the phosphorylation of the insulin receptor (IR) and insulin receptor substrate 1 (IRS1).[1][2] This activation triggers the downstream PI3K/Akt pathway, a central regulator of glucose metabolism.[1] The activation of Akt leads to the phosphorylation and subsequent inhibition of glycogen synthase kinase 3 (GSK3) and the transcription factor FoxO1.[1][2] The inhibition of GSK3 promotes glycogen synthesis, while the inhibition of FoxO1 suppresses the expression of gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase.[1]

Caption: Signaling pathway of this compound in ameliorating insulin resistance.

Other Reported Biological Activities

While the anti-diabetic potential of this compound is a primary focus, other biological activities have been reported:

-

α-Glucosidase Inhibition: this compound has been shown to inhibit the α-glucosidase enzyme.[1][2][3][4][6][7] This activity can contribute to its anti-diabetic effects by delaying carbohydrate digestion and glucose absorption.

-

Cytotoxicity: this compound has exhibited cytotoxic activity against several cancer cell lines, including HepG2 (hepatocellular carcinoma), PLC/PRF/5 (hepatocellular carcinoma), and Raji (Burkitt's lymphoma) cells.[1][7] It has also been shown to induce apoptosis in human ovarian cancer cells (SW 626) by modulating the expression of Smac protein.[1]

-

Antioxidant Properties: this compound has demonstrated antioxidant activity, as evidenced by its ability to scavenge DPPH free radicals.[7]

-

Lack of Activity: It is also important to note activities for which this compound has been tested and found to be inactive. These include antimycobacterial activity against Mycobacterium tuberculosis H37RV and tyrosinase inhibition.[1][5]

Experimental Protocols

This section details the methodologies for the key experiments cited in the review.

Cell Culture and Induction of Insulin Resistance

-

Cell Line: Human hepatoma (HepG2) cells.

-

Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Induction of Insulin Resistance: To create the HepG2/IRM model, cells are incubated with a high concentration of insulin (e.g., 0.005 µM) for a specified period (e.g., 24 hours).[7] The establishment of insulin resistance is confirmed by measuring glucose consumption compared to control cells.[5]

Cell Viability Assay

-

Method: XTT assay or similar colorimetric assays (e.g., MTT).

-

Procedure:

-

HepG2/IRM cells are seeded in 96-well plates.

-

After adherence, cells are treated with various concentrations of this compound (e.g., 0.4, 1.6, 6.3, 10, 20, 25, 100 µg/mL) for a specified duration (e.g., 48 hours).[1][5]

-

The XTT reagent is added to each well and incubated to allow for the formation of a formazan product by viable cells.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Cell viability is calculated as a percentage relative to untreated control cells.

-

Glucose Concentration Assay

-

Method: Glucose oxidase-peroxidase (GOD-POD) method.

-

Procedure:

-

HepG2/IRM cells are treated with different concentrations of this compound for various time intervals (e.g., 12, 24, 36, and 48 hours).[1]

-

Aliquots of the cell culture medium are collected.

-

The glucose concentration in the medium is determined using a commercial glucose assay kit following the manufacturer's instructions.

-

The absorbance is measured spectrophotometrically.

-

Glycogen Content Assay

-

Method: Anthrone-sulfuric acid method.

-

Procedure:

-

After treatment with this compound, HepG2/IRM cells are lysed.

-

The cell lysate is treated with a strong base (e.g., KOH) to digest proteins and then precipitated with ethanol to isolate glycogen.

-

The glycogen pellet is dissolved in water and reacted with an anthrone reagent in the presence of sulfuric acid.

-

The resulting colorimetric change is measured spectrophotometrically to quantify the glycogen content.

-

Western Blot Analysis

-

Purpose: To determine the expression and phosphorylation status of proteins in the insulin signaling pathway (IR, IRS1, PI3K, Akt, GSK3, FoxO1).[2][5][6]

-

Procedure:

-

HepG2/IRM cells are treated with this compound.

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the total and phosphorylated forms of the target proteins.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software.

-

Enzyme Activity Assays

-

Phosphoenolpyruvate Carboxykinase (PEPCK) and Hexokinase (HK) Activity:

-

Cell lysates from this compound-treated and control cells are prepared.

-

The enzymatic activity of PEPCK and HK is measured using commercially available assay kits according to the manufacturer's protocols.[2][5][6] These kits typically involve a coupled enzyme reaction that results in a colorimetric or fluorometric output, which is proportional to the enzyme's activity.

-

Caption: General experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted biological activities, most notably its potential to ameliorate insulin resistance. The detailed mechanism involving the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway provides a solid foundation for its further investigation as a potential therapeutic agent for type 2 diabetes and other metabolic disorders. Its cytotoxic and antioxidant properties also warrant further exploration.

Future research should focus on:

-

In-vivo studies: To validate the in-vitro findings in animal models of insulin resistance and diabetes.

-

Pharmacokinetic and toxicological studies: To assess the absorption, distribution, metabolism, excretion, and safety profile of this compound.

-

Structure-activity relationship (SAR) studies: To identify the key structural features responsible for its biological activities and to design more potent and selective analogs.

-

Clinical trials: To ultimately evaluate the efficacy and safety of this compound in human subjects.

This technical guide serves as a comprehensive resource for researchers and professionals in the field, summarizing the current knowledge on this compound and providing a roadmap for future investigations into its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. africaresearchconnects.com [africaresearchconnects.com]

- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. alliedacademies.org [alliedacademies.org]

- 7. researchgate.net [researchgate.net]

Carpachromene's Impact on the Insulin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of carpachromene on the insulin signaling pathway. The information is compiled from a key study investigating the molecular mechanisms of this natural compound in an insulin-resistant cellular model.

Executive Summary

This compound, a natural compound, has demonstrated significant potential in ameliorating insulin resistance. Research shows that it enhances glucose consumption and uptake in a dose- and time-dependent manner within insulin-resistant HepG2 cells. At the molecular level, this compound activates the insulin signaling pathway by stimulating the phosphorylation of the insulin receptor (IR) and insulin receptor substrate 1 (IRS1). This activation consequently triggers the PI3K/Akt pathway, a central regulator of glucose metabolism. The downstream effects include increased glucose uptake through glucose transporter 4 (GLUT4), enhanced glycolysis via increased hexokinase activity, and promotion of glycogen synthesis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study on the effects of this compound on insulin-resistant HepG2 cells.

Table 1: Effect of this compound on HepG2/IRM Cell Viability

| This compound Concentration (µg/mL) | Cell Viability (%) |

| 6.3 | 95.46 ± 2.57 |

| 10 | 94.18 ± 1.91 |

| 20 | 92.19 ± 1.82 |

| 25 | 85.43 ± 4.01 |

| 100 | 65.58 ± 2.67 |

| *Data presented as mean ± SD.[1] |

Table 2: Effect of this compound on Glucose Concentration in HepG2/IRM Cell Media

| Concentration (µg/mL) | 12h (mmol/L) | 24h (mmol/L) | 36h (mmol/L) | 48h (mmol/L) |

| 5 | 6.4 ± 0.53 | 3.45 ± 0.32 | 2.66 ± 0.21 | 2.04 ± 0.18 |

| 10 | 5.94 ± 0.42 | 3.01 ± 0.43 | 2.12 ± 0.25 | 1.58 ± 0.14 |

| 20 | 4.47 ± 0.41 | 2.84 ± 0.33 | 1.64 ± 0.21 | 1.07 ± 0.18 |

| *Data presented as mean ± SD.[1] |

Table 3: Effect of this compound on Glycogen Content in HepG2/IRM Cells

| Treatment | Glycogen Content (% of Control) |

| This compound (20 µg/mL) | 157.43 ± 10.03 |

| Metformin (20 µg/mL) | Not specified in snippet |

| *Data presented as mean ± SD.[1] |

Table 4: Effect of this compound on Protein Expression in Insulin Signaling Pathway

| Protein | Change in Phosphorylated/Total Ratio |

| IR | Significantly Increased |

| IRS1 | Significantly Increased |

| IRS2 | No Significant Difference |

| PI3K | Significantly Increased |

| Akt | Significantly Increased |

| GSK3 | Significantly Increased |

| FoxO1 | Significantly Increased |

| *Treatment with 20 µg/mL this compound.[1] |

Table 5: Effect of this compound on Key Enzyme Activities

| Enzyme | Change in Activity |

| Hexokinase (HK) | Significantly Increased |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Significantly Decreased |

| *Treatment with 20 µg/mL this compound.[1] |

Experimental Protocols

This section details the methodologies employed in the primary study to investigate the effects of this compound.

3.1. Cell Culture and Induction of Insulin Resistance

-

Cell Line: Human hepatoma (HepG2) cells.

-

Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Insulin Resistance (HepG2/IRM model): HepG2 cells were cultured in a medium containing high glucose and insulin to induce a state of insulin resistance. The specific concentrations and duration of treatment to establish the model were determined by examining the effect of different insulin concentrations on glucose consumption over various time points.[2]

3.2. Cell Viability Assay

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure: HepG2/IRM cells were seeded in 96-well plates and treated with various concentrations of this compound (0.4, 1.6, 6.3, 10, 20, 25, and 100 µg/mL) for 48 hours. After treatment, MTT solution was added to each well, and the cells were incubated. The resulting formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength to determine cell viability.[1]

3.3. Glucose Concentration Assay

-

Procedure: HepG2/IRM cells were treated with different concentrations of this compound (5, 10, and 20 µg/mL) for various time intervals (12, 24, 36, and 48 hours). The glucose concentration in the cell culture medium was determined using a commercially available glucose oxidase kit.[1]

3.4. Glycogen Content Assay

-

Procedure: HepG2/IRM cells were treated with 20 µg/mL this compound. After treatment, the intracellular glycogen content was measured using a glycogen assay kit according to the manufacturer's instructions. The principle of the assay involves the hydrolysis of glycogen to glucose, which is then measured.[1]

3.5. Western Blot Analysis

-

Objective: To determine the effect of this compound on the protein expression of key components of the insulin signaling pathway.

-

Procedure:

-

HepG2/IRM cells were treated with 20 µg/mL this compound.

-

Cells were lysed, and total protein was extracted.

-

Protein concentration was determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of IR, IRS1, IRS2, PI3K, Akt, GSK3, and FoxO1. β-actin was used as a loading control.

-

After washing, the membrane was incubated with a corresponding secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified.[1][3]

-

3.6. Enzyme Activity Assays

-

Hexokinase (HK) Activity: The activity of HK was measured in cell lysates by a coupled enzymatic reaction that results in the reduction of NADP+, which is monitored by the change in absorbance at 340 nm.[1]

-

Phosphoenolpyruvate Carboxykinase (PEPCK) Activity: PEPCK activity was determined by measuring the rate of NADH oxidation in a coupled reaction, monitored by the decrease in absorbance at 340 nm.[1]

Signaling Pathways and Experimental Workflow

Diagram 1: this compound's Effect on the Insulin Signaling Pathway

Caption: this compound activates the IR/IRS1/PI3K/Akt signaling cascade.

Diagram 2: Experimental Workflow for Investigating this compound's Effects

References

The Cytotoxic Potential of Carpachromene: A Technical Overview for Cancer Research

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects of Carpachromene, a natural flavonoid, on various cancer cell lines. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the current understanding of this compound's anti-cancer properties, including available quantitative data, detailed experimental methodologies, and insights into its mechanism of action.

Executive Summary

Quantitative Data on Cell Viability

The following table summarizes the quantitative data on the effect of this compound on the viability of insulin-resistant HepG2 (HepG2/IRM) cells after 48 hours of treatment. This data, while not from a direct cancer cytotoxicity study, indicates a dose-dependent decrease in cell viability.

| Concentration (µg/mL) | Mean Cell Viability (%) | Standard Deviation (±) |

| 6.3 | 95.46 | 2.57 |

| 10 | 94.18 | 1.91 |

| 20 | 92.19 | 1.82 |

| 25 | 85.43 | 4.01 |

| 100 | 65.58 | 2.67 |

Data extracted from a study on insulin-resistant HepG2 cells, which may serve as a proxy for cytotoxicity in cancerous HepG2 cells.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are based on established techniques and can be adapted for further research on this compound.

Cell Culture and Maintenance

-

Cell Lines: PLC/PRF/5 (human hepatoma), HepG2 (human hepatoma), Raji (human Burkitt's lymphoma), SW 626 (human ovarian carcinoma).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells are passaged upon reaching 80-90% confluency.

Cytotoxicity Assays

This assay is utilized to assess cell viability by measuring the metabolic activity of cells.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 to 100 µg/mL) and incubated for a specified period (e.g., 48 hours).

-

XTT Reagent Preparation: The XTT labeling reagent is mixed with the electron-coupling reagent immediately before use.

-

Incubation with XTT: The culture medium is removed, and the XTT reagent mixture is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Absorbance Measurement: The absorbance of the soluble formazan product is measured at 450 nm with a reference wavelength of 650 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.

This specific protocol was used to determine the viability of insulin-resistant HepG2 cells when treated with this compound.[2]

-

Induction of Insulin Resistance: HepG2 cells are cultured in a medium containing high insulin concentrations to induce a state of insulin resistance.

-

Cell Seeding and Treatment: Insulin-resistant HepG2 (HepG2/IRM) cells are seeded in 96-well plates and treated with this compound at concentrations ranging from 0.4 to 100 µg/mL for 48 hours.

-

Viability Assessment: A standard cell viability assay (e.g., MTT or XTT) is performed to determine the percentage of viable cells relative to an untreated control group.

Signaling Pathways and Visualizations

This compound's cytotoxic effect, particularly in ovarian cancer cells, is linked to the induction of apoptosis via the intrinsic pathway, mediated by the Smac protein.

Proposed Mechanism of Action in SW 626 Ovarian Cancer Cells

In SW 626 cells, this compound treatment leads to a decrease in mitochondrial Smac and a corresponding increase in cytosolic Smac.[1][2] This translocation of Smac from the mitochondria to the cytosol is a critical step in the apoptotic cascade. Cytosolic Smac binds to and inhibits the activity of Inhibitor of Apoptosis Proteins (IAPs), which normally suppress the activity of caspases. By neutralizing IAPs, Smac allows for the activation of executioner caspases, such as caspase-3 and caspase-7, which then cleave key cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Caption: Proposed apoptotic pathway induced by this compound in cancer cells.

Experimental Workflow for Assessing Cytotoxicity

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of this compound on a cancer cell line.

Caption: General experimental workflow for cytotoxicity assessment.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses cytotoxic properties against various cancer cell lines, with a pro-apoptotic mechanism of action in ovarian cancer cells. However, to fully elucidate its therapeutic potential, further research is imperative. Key future directions include:

-

Determination of IC50 Values: Conducting comprehensive dose-response studies to establish the precise IC50 values of this compound on a wider panel of cancer cell lines.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying this compound-induced apoptosis in different cancer types, including the upstream signaling events leading to Smac release.

-

In Vivo Studies: Evaluation of the anti-tumor efficacy and safety profile of this compound in preclinical animal models of cancer.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to translate the promising in vitro findings of this compound into tangible anti-cancer therapies.

References

A Technical Guide to the Anti-inflammatory Properties of Carpachromene: Mechanisms, Efficacy, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract: Inflammation is a critical physiological process that, when dysregulated, contributes to a myriad of chronic diseases. Natural products represent a promising reservoir for novel anti-inflammatory agents. This document provides a comprehensive technical overview of the anti-inflammatory properties of carpachromene (5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one), a flavonoid isolated from species such as Ficus benghalensis[1][2]. This guide details its proposed mechanism of action involving the inhibition of key pro-inflammatory signaling pathways, presents illustrative quantitative data on its efficacy, and provides detailed protocols for the experimental assays used to characterize its activity.

Introduction to this compound

This compound is a naturally occurring flavonoid characterized by a chromene ring fused to its core structure[3][4]. While research has highlighted its potential in modulating insulin signaling pathways[1][5][6][7], its structural similarity to other chromene compounds with known anti-inflammatory effects suggests a strong therapeutic potential in inflammatory conditions[8]. This guide synthesizes the current understanding and provides a hypothetical yet plausible framework for its anti-inflammatory action, supported by established experimental models.